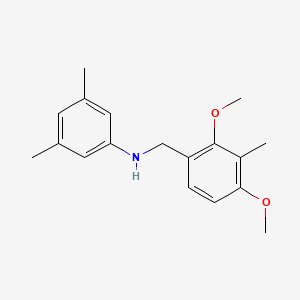
ethyl (2-bromo-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-bromo-4-formylphenoxy)acetate, also known as ethyl bromoformylphenoxyacetate, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 329.17 g/mol. This compound has various applications in the field of organic synthesis, medicinal chemistry, and drug discovery.
Mecanismo De Acción
The mechanism of action of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate is not well-understood. However, it is believed that the compound acts as a nucleophile in various reactions, which leads to the formation of new organic compounds. The presence of the bromine atom in the molecule also makes it a good leaving group, which facilitates the reaction with other compounds.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate. However, the organic compounds synthesized using this compound have been reported to possess various biological activities, as mentioned earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in lab experiments are its high purity, easy availability, and well-established synthesis method. However, the limitations include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in scientific research. One potential direction is the synthesis of new benzofuran derivatives with improved biological activities. Another direction is the synthesis of pyrazole derivatives with novel structures and biological activities. Furthermore, the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in the synthesis of chalcone derivatives with improved antioxidant and anti-inflammatory activities is another potential direction for future research. Overall, the potential applications of this compound in organic synthesis and drug discovery make it an important area of research for future investigations.
Métodos De Síntesis
The synthesis of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate involves the reaction of 2-bromo-4-hydroxybenzaldehyde with ethyl (2-bromo-4-formylphenoxy)acetate bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl (2-bromo-4-formylphenoxy)acetateformamide or dimethyl (2-bromo-4-formylphenoxy)acetate sulfoxide at a suitable temperature and for a specific duration to obtain the desired product. This synthesis method is well-established and has been reported in various scientific literature.
Aplicaciones Científicas De Investigación
Ethyl (2-bromo-4-formylphenoxy)acetate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of benzofuran derivatives, which have potential biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is also used in the synthesis of pyrazole derivatives, which have been reported to possess anti-tumor, anti-inflammatory, and anti-diabetic activities. Furthermore, ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate has been used in the synthesis of chalcone derivatives, which have potential antioxidant, anti-inflammatory, and anti-tumor properties.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVGPQDCKAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-4-formylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)


![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)